(E)-3-(4-CHLOROPHENYL)-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE
Overview
Description
(E)-3-(4-CHLOROPHENYL)-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLOROPHENYL)-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Propenamide Moiety: The propenamide group can be introduced via a condensation reaction between the benzothiazole derivative and an appropriate acrylamide derivative.
Chlorination: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-CHLOROPHENYL)-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Mechanism of Action
The mechanism of action of (E)-3-(4-CHLOROPHENYL)-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores.
Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups.
Propenamide Derivatives: Compounds with similar propenamide moieties.
Uniqueness
(E)-3-(4-CHLOROPHENYL)-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-18(2)9-13-16(14(22)10-18)24-17(20-13)21-15(23)8-5-11-3-6-12(19)7-4-11/h3-8H,9-10H2,1-2H3,(H,20,21,23)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAFUGQQBBQWIM-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C=CC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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